2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile
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Overview
Description
2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile typically involves the reaction of 3-methoxy-5-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Boronic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron neutron capture therapy agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of complex molecular structures. The nitrile group can also undergo various transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile is unique due to the combination of the boronic ester and nitrile groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its stability and reactivity also make it suitable for various industrial applications.
Properties
IUPAC Name |
2-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-11(6-7-17)9-13(10-12)18-5/h8-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJLERVONWNEJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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